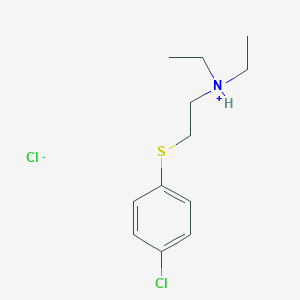
2-(4-Chlorophenylthio)triethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS . It is also known as CPTA .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been used in the study of carotenogenesis in mung bean seedlings . The compound has also been reported to affect carotenoid biosynthesis .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The average mass of the molecule is 280.257 Da .Chemical Reactions Analysis
In the context of carotenogenesis in mung bean seedlings, this compound has been shown to affect the synthesis of carotenoids . Specifically, it has been observed that lycopene, which is normally absent, appeared and increased to 17 per cent of total carotenoids after an eight-day treatment with this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H19Cl2NS), average mass (280.257 Da), and mono-isotopic mass (279.061523 Da) .Aplicaciones Científicas De Investigación
Carotenoid Biosynthesis in Blakeslea Trispora
CPTA significantly impacts carotenogenesis in Blakeslea trispora, leading to the accumulation of lycopene as the principal pigment. It may act as both an inhibitor of cyclase(s) and a derepressor of genes regulating enzyme synthesis in the lycopene pathway (Hsu, Yokoyama, & Coggins, 1972).
Carotenoids in Citrus Fruits
In citrus fruits, like the trigeneric citrus hybrid Sinton citrangequat, CPTA treatment leads to a marked accumulation of lycopene, altering the fruit's pigmentation (Yokoyama, Coggins, & Henning, 1971).
Lycopene Accumulation in Various Plants
CPTA treatment has been successful in inducing lycopene accumulation in a range of carotenogenic tissues, offering a valuable tool for studying carotenoid biosynthesis and gene control mechanisms (Coggins, Henning, & Yokoyama, 1970).
Chemical Inducers of Carotenogenesis
Among several triethylamine derivatives studied, CPTA was effective in inducing lycopene formation in grapefruit. Its structure, featuring a tertiary alkylamine, appears essential for this activity (Hsu et al., 1975).
Carotenogenesis in Turkish Lemons and Oranges
CPTA also significantly influenced carotenoid biosynthesis in Turkish lemons and oranges, with notable accumulation of lycopene and ζ-carotene (Valadon & Mummery, 1978).
Effect on Phycomyces carA Mutants
In the presence of CPTA, an increase in carotenoids was observed in Phycomyces carA mutants. CPTA seems to release a negative control by β-carotene, suggesting its involvement in a regulatory mechanism related to carotenoid biosynthesis (Murillo, 1980).
Conversion of Guanosine into Acyclovir
CPTA is used in the synthesis of acyclovir, an antiviral medication, demonstrating its utility in pharmaceutical synthesis (Buck, Eleuteri, & Reese, 1994).
Mecanismo De Acción
Propiedades
Número CAS |
13663-07-5 |
|---|---|
Fórmula molecular |
C12H19Cl2NS |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
RPNMGUBLKCLAEK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |
SMILES canónico |
CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |
Números CAS relacionados |
14214-33-6 (Parent) |
Sinónimos |
2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



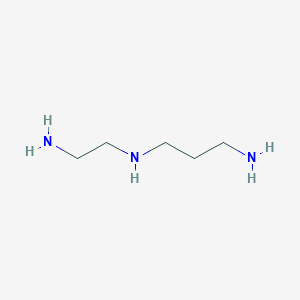
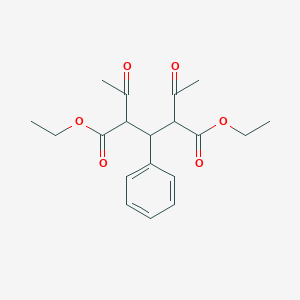


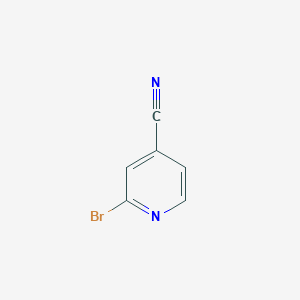
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
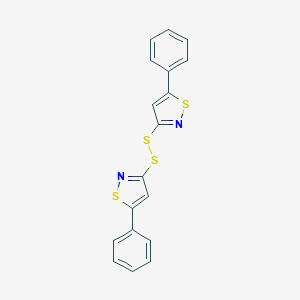
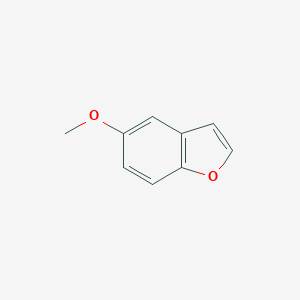
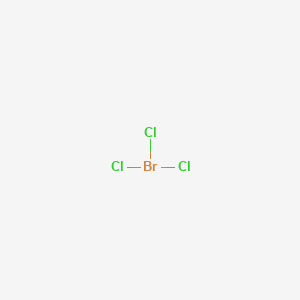
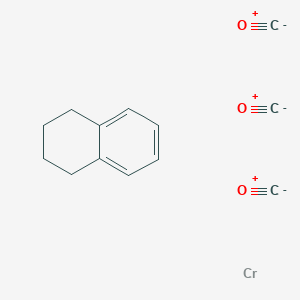

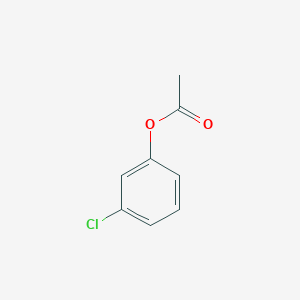
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
